molecular formula C20H24N2O2 B10978141 4-Methyl-N-{4-[(4-methylbenzoyl)amino]butyl}benzamide

4-Methyl-N-{4-[(4-methylbenzoyl)amino]butyl}benzamide

Cat. No.: B10978141
M. Wt: 324.4 g/mol
InChI Key: DSZOHRGDLMHNJZ-UHFFFAOYSA-N
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Description

4-Methyl-N-{4-[(4-methylbenzoyl)amino]butyl}benzamide is an organic compound characterized by its complex structure, which includes a benzamide core substituted with a 4-methyl group and a butyl chain linked to another 4-methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-{4-[(4-methylbenzoyl)amino]butyl}benzamide typically involves a multi-step process:

    Formation of the Benzamide Core: The initial step involves the preparation of 4-methylbenzamide through the reaction of 4-methylbenzoic acid with ammonia or an amine under dehydrating conditions.

    Attachment of the Butyl Chain: The butyl chain is introduced via a nucleophilic substitution reaction, where a suitable butyl halide reacts with the benzamide core.

    Coupling with 4-Methylbenzoyl Group: The final step involves the coupling of the butyl-substituted benzamide with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Products include 4-methylbenzoic acid or 4-methylbenzaldehyde.

    Reduction: Products include 4-methylbenzyl alcohol or 4-methylbenzylamine.

    Substitution: Products vary depending on the substituent introduced, such as brominated or nitrated derivatives.

Scientific Research Applications

4-Methyl-N-{4-[(4-methylbenzoyl)amino]butyl}benzamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and binding affinities.

    Industry: The compound can be used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-Methyl-N-{4-[(4-methylbenzoyl)amino]butyl}benzamide exerts its effects depends on its interaction with molecular targets. These interactions often involve binding to specific proteins or enzymes, altering their activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzamide: A simpler analog with similar structural features but lacking the butyl chain and additional benzoyl group.

    N-Butylbenzamide: Similar in having a butyl chain but differs in the substitution pattern on the benzamide core.

    4-Methyl-N-(4-methylbenzyl)benzamide: Similar in having two 4-methylbenzoyl groups but differs in the linkage between them.

Uniqueness

4-Methyl-N-{4-[(4-methylbenzoyl)amino]butyl}benzamide is unique due to its specific substitution pattern and the presence of both a butyl chain and a 4-methylbenzoyl group. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

4-methyl-N-[4-[(4-methylbenzoyl)amino]butyl]benzamide

InChI

InChI=1S/C20H24N2O2/c1-15-5-9-17(10-6-15)19(23)21-13-3-4-14-22-20(24)18-11-7-16(2)8-12-18/h5-12H,3-4,13-14H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

DSZOHRGDLMHNJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCCCNC(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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